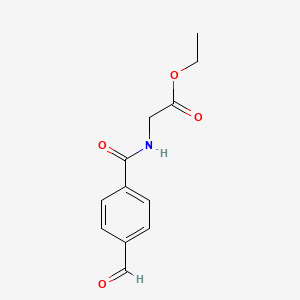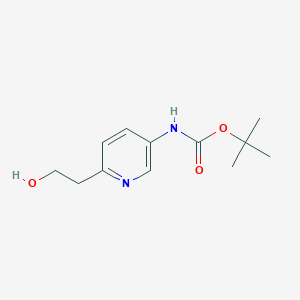
3-(4-Chloro-3-fluorophenoxy)propan-1-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenol (4-chloro-3-fluorophenol) with a suitable alkyl halide (1-bromo-3-chloropropane) in the presence of a base. This would form the ether linkage. The resulting compound could then be reacted with ammonia to replace the halide with an amine group .Molecular Structure Analysis
The molecule contains a phenyl ring, which is a planar, aromatic structure. Attached to this ring via an ether linkage is a three-carbon chain ending in an amine group. The presence of the chlorine and fluorine atoms on the phenyl ring will have an impact on the electronic distribution in the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
As an amine, this compound would be expected to participate in reactions typical of amines, such as acid-base reactions. The ether linkage could potentially be cleaved under acidic conditions. The presence of the halogens on the phenyl ring may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As an amine, it would be expected to form hydrogen bonds, which could influence its solubility in water and other solvents. The presence of the halogens could also affect its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- A study explored the synthesis of hexadentate N3O3 amine phenol ligands, which are reduction products of Schiff bases derived from reactions involving similar compounds to 3-(4-Chloro-3-fluorophenoxy)propan-1-amine (Liu, Wong, Rettig, & Orvig, 1993).
- Aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, related to 3-(4-Chloro-3-fluorophenoxy)propan-1-amine, were synthesized and found to have significant antimicrobial properties (Jafarov et al., 2019).
Applications in Materials Science
- Phloretic acid, similar in structure to 3-(4-Chloro-3-fluorophenoxy)propan-1-amine, has been used to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, suggesting potential applications in materials science (Trejo-Machin et al., 2017).
Photopolymerization
- Research on 1-halogeno-4-propoxythioxanthones, which share functional group similarities with 3-(4-Chloro-3-fluorophenoxy)propan-1-amine, revealed their high photoinitiation activity, hinting at potential applications in photopolymerization processes (Allen et al., 1994).
Chemical Reactions and Mechanisms
- A study on the amination of 4-fluorophenol with diazenes, involving reactions similar to those that might include 3-(4-Chloro-3-fluorophenoxy)propan-1-amine, demonstrated a complete removal of the fluorine atom, suggesting interesting chemical reactivity (Bombek, Požgan, Kočevar, & Polanc, 2004).
- Investigations into the substitution of 1,1-dicyano-2-p-dimethylaminophenyl-2-halogenoethylenes by anilines highlighted the influence of halogen elements and amine catalysis in chemical reactions, relevant to compounds like 3-(4-Chloro-3-fluorophenoxy)propan-1-amine (Rappoport & Ta-Shma, 1971).
Corrosion Inhibition
- Amines similar to 3-(4-Chloro-3-fluorophenoxy)propan-1-amine have been studied for their corrosion inhibition properties on mild steel in acidic media, suggesting applications in corrosion prevention (Boughoues et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chloro-3-fluorophenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXMGLUKWMWBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCN)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-fluorophenoxy)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1407136.png)
![Tert-butyl 8-(((benzyloxy)carbonyl)amino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1407137.png)

![4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine](/img/structure/B1407140.png)

![4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B1407144.png)
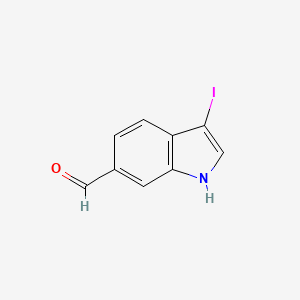
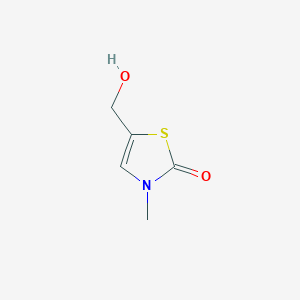
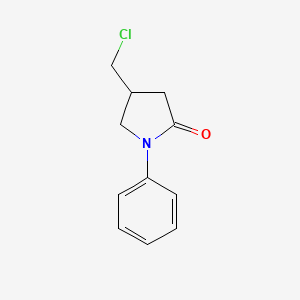
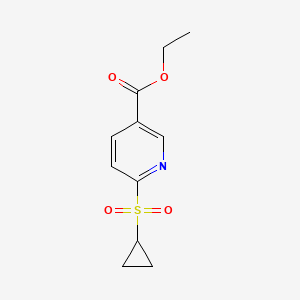
![4,4'-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole)](/img/structure/B1407154.png)
